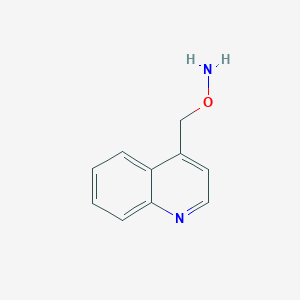

O-(quinolin-4-ylmethyl)hydroxylamine

Description

O-(Quinolin-4-ylmethyl)hydroxylamine is a hydroxylamine derivative featuring a quinoline moiety substituted at the 4-position with a methyl group linked to the hydroxylamine (-O-NH₂) functional group. The quinoline core, a bicyclic aromatic system with a nitrogen atom, imparts unique electronic and steric properties, distinguishing it from simpler aryl or alkyl hydroxylamines.

Propriétés

Formule moléculaire |

C10H10N2O |

|---|---|

Poids moléculaire |

174.20 g/mol |

Nom IUPAC |

O-(quinolin-4-ylmethyl)hydroxylamine |

InChI |

InChI=1S/C10H10N2O/c11-13-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H,7,11H2 |

Clé InChI |

CKIURONGCBJUOP-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C(=CC=N2)CON |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of O-(quinolin-4-ylmethyl)hydroxylamine typically involves the reaction of 4-quinolylmethyl chloride with hydroxylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature to moderate heat.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

O-(quinolin-4-ylmethyl)hydroxylamine can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The hydroxylamine group can participate in substitution reactions, forming new C-N or N-N bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline N-oxide derivatives, while reduction can produce amines.

Applications De Recherche Scientifique

O-(quinolin-4-ylmethyl)hydroxylamine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of nitrogen-containing heterocycles.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: It can be used in the synthesis of dyes, agrochemicals, and other industrial chemicals

Mécanisme D'action

The mechanism of action of O-(quinolin-4-ylmethyl)hydroxylamine involves its ability to act as a nucleophile, participating in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity .

Comparaison Avec Des Composés Similaires

Substituent-Driven Electronic and Steric Effects

The quinoline group in O-(quinolin-4-ylmethyl)hydroxylamine introduces conjugation and electron-withdrawing effects, contrasting with other hydroxylamine derivatives:

- O-(2-Morpholinoethyl)hydroxylamine (VIIIe): The morpholine group confers hydrophilic and hydrogen-bonding capabilities, improving solubility in polar solvents compared to quinoline’s aromatic system .

- O-(4-Nitrobenzoyl)hydroxylamine (G): The nitro group strongly withdraws electrons, increasing electrophilicity and reactivity in amination reactions, whereas quinoline’s nitrogen offers moderate electron withdrawal with resonance stabilization .

Table 1: Substituent Effects on Reactivity and Solubility

| Compound | Key Substituent | Electronic Effect | Solubility Profile |

|---|---|---|---|

| This compound | Quinolin-4-ylmethyl | Moderate electron withdrawal | Low in polar solvents |

| O-([1,1′-Biphenyl]-4-ylmethyl)hydroxylamine | Biphenyl | Neutral | Hydrophobic |

| O-(2-Morpholinoethyl)hydroxylamine | Morpholinoethyl | Electron-donating (N-heterocycle) | High in polar solvents |

| O-(4-Nitrobenzoyl)hydroxylamine | 4-Nitrobenzoyl | Strong electron withdrawal | Moderate in DMSO/DMF |

Reactivity in Amination Reactions

- O-(2,4-Dinitrophenyl)hydroxylamine : Highly reactive in N-amination due to electron-withdrawing nitro groups, enabling efficient N–N bond formation under mild conditions .

- This compound: The quinoline group may stabilize transition states via resonance, though its reactivity is likely lower than nitro-substituted analogues. Its planar structure could enhance binding in catalytic or biological systems .

Physicochemical Properties

- Melting Points and Stability: Quinoline derivatives often exhibit higher melting points due to crystallinity from aromatic stacking (e.g., 4k in melts at 223–225°C). Hydroxylamines with aliphatic substituents (e.g., morpholinoethyl) are more prone to oxidation but offer better solubility .

- Spectroscopic Data: ¹H NMR shifts for this compound would resemble aromatic protons in ’s compounds (e.g., 9f: δ 7.2–8.0 ppm), with distinct quinoline proton environments .

Key Research Findings

- Synthetic Scalability: highlights the production of 1.6 kg of a hydroxylamine-derived API, demonstrating feasibility for large-scale quinoline hydroxylamine synthesis with optimized scavengers (e.g., ethyl trifluoroacetate) .

- Reactivity Optimization: Electron-deficient substituents (e.g., nitro, quinoline) improve amination efficiency, while hydrophilic groups enhance solubility for biological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.